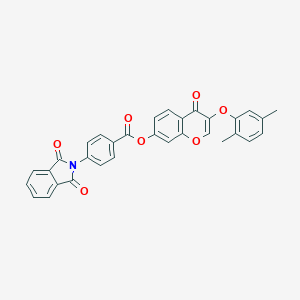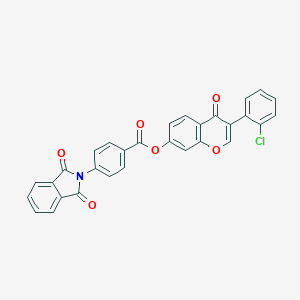
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one, also known as BPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPPC is a member of the chalcone family of compounds, which have been shown to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of COX-2 activity. 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its anticancer activity.
实验室实验的优点和局限性
One advantage of using 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for further investigation as a potential cancer therapeutic. However, one limitation of using 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one, including:
1. Investigating the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one in more detail, in order to better understand its anticancer and anti-inflammatory properties.
2. Developing more efficient and scalable methods for synthesizing 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one, in order to facilitate its use in further research.
3. Investigating the potential use of 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one as a fluorescent probe for detecting amyloid-beta aggregates in Alzheimer's disease.
4. Exploring the potential use of 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one in combination with other anticancer drugs, in order to enhance its efficacy and reduce potential side effects.
5. Investigating the potential use of 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one in other disease contexts, such as inflammatory bowel disease or rheumatoid arthritis.
合成方法
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, an aldehyde and a ketone are combined in the presence of a base catalyst to form a beta-hydroxy ketone intermediate, which then undergoes dehydration to form the chalcone product. Other methods for synthesizing 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one include the use of microwave irradiation and ultrasound-assisted reactions.
科学研究应用
2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. In particular, 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one has been shown to have potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-Benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one has also been investigated for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are implicated in the development of Alzheimer's disease.
属性
分子式 |
C26H22ClNO3 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H22ClNO3/c1-2-3-16-30-20-14-12-18(13-15-20)25(29)21(17-19-8-4-5-9-22(19)27)26-28-23-10-6-7-11-24(23)31-26/h4-15,17H,2-3,16H2,1H3/b21-17- |
InChI 键 |
GRRBNEFLAINRPX-FXBPSFAMSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)
